molecular formula C8H6F3NO3 B1323140 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene CAS No. 25889-37-6

4-Methoxy-2-nitro-1-(trifluoromethyl)benzene

Cat. No.: B1323140
CAS No.: 25889-37-6
M. Wt: 221.13 g/mol
InChI Key: KCOIUQMLFCNNAP-UHFFFAOYSA-N
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Description

4-Methoxy-2-nitro-1-(trifluoromethyl)benzene is a chemical compound with the molecular weight of 221.14 . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C8H6F3NO3/c1-15-5-2-3-6(8(9,10)11)7(4-5)12(13)14/h2-4H,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 221.14 . The InChI code is 1S/C8H6F3NO3/c1-15-5-2-3-6(8(9,10)11)7(4-5)12(13)14/h2-4H,1H3 .

Scientific Research Applications

Synthesis of Functionalized Aromatic Compounds 4H-1,2-benzoxazines, possessing a structure related to 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene, were synthesized and used as potent intermediates for producing oxygen-functionalized aromatic compounds. This highlights the role of such compounds in the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Nakamura, Uchiyama & Ohwada, 2003).

Catalytic Activity in Cross-Coupling Reactions Phosphaalkenes palladium(II) complexes, involving ligands structurally similar to this compound, were used in Suzuki and Sonogashira cross-coupling reactions. This research is crucial for developing new catalysts and optimizing synthetic pathways in organic chemistry (Deschamps, Goff, Ricard & Floch, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305, P351, and P338 . It is moderately toxic by ingestion, inhalation, and subcutaneous routes .

Properties

IUPAC Name

4-methoxy-2-nitro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-5-2-3-6(8(9,10)11)7(4-5)12(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOIUQMLFCNNAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631395
Record name 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25889-37-6
Record name 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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